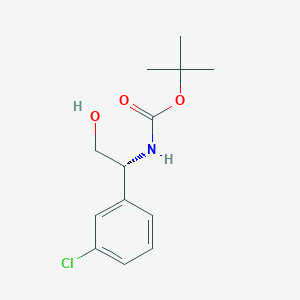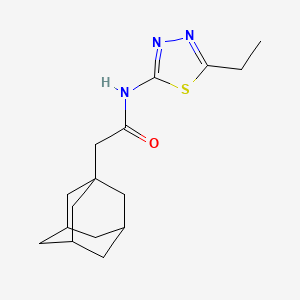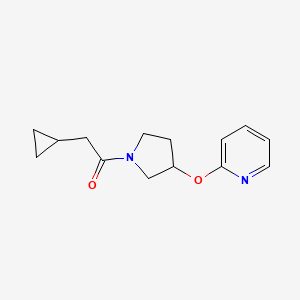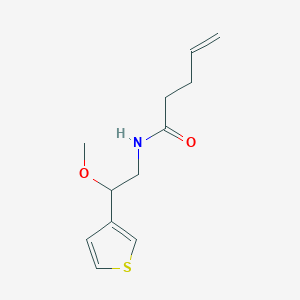![molecular formula C19H18F3N3O2 B2737877 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034532-33-5](/img/structure/B2737877.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The final step involves the incorporation of the trifluoromethyl-substituted phenyl group, often achieved through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and utilizing continuous flow reactors to enhance the efficiency and yield of the synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide) typically involves multiple steps:
Formation of the Pyrrolo[2,3-c]pyridine Core
The synthesis starts with the preparation of the pyrrolo[2,3-c]pyridine core via cyclization reactions.
Reaction conditions often include the use of strong bases and heating to facilitate the cyclization process.
Functionalization with Methyl and Keto Groups
Methylation and introduction of a keto group on the pyrrolo[2,3-c]pyridine core are achieved through standard organic reactions such as alkylation and oxidation.
Attachment of the Acetamide Moiety
The acetamide group is introduced via acylation reactions, typically using acyl chlorides and amine precursors under basic conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide) undergoes several types of reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: : Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: : The acetamide and trifluoromethylphenyl groups can be substituted by various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Substitution: : Nucleophiles such as amines, thiols, and halides are employed under basic or catalytic conditions.
Major Products
Oxidation: : Conversion to carboxylic acid derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Generation of substituted acetamide or phenyl derivatives.
Scientific Research Applications
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide) finds applications in various scientific fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry: : Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-Methyl-6-oxo-1H-pyrrolo[2,3-b]pyridin-7(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-5(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
The uniqueness of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide) lies in its specific arrangement of functional groups, which imparts distinctive chemical properties and biological activities. Its trifluoromethyl-substituted phenyl group and pyrrolo[2,3-c]pyridine core distinguish it from closely related compounds, resulting in unique interactions with molecular targets.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-24-8-5-14-6-9-25(18(27)17(14)24)10-7-23-16(26)12-13-3-2-4-15(11-13)19(20,21)22/h2-6,8-9,11H,7,10,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHBVXNJQAMRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2737797.png)
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)


![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)
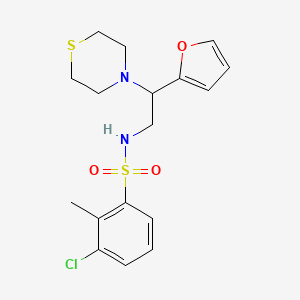


![N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737812.png)
